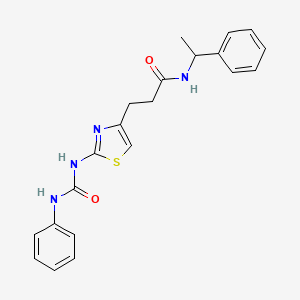

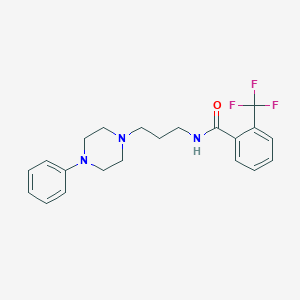

N-(1-苯乙基)-3-(2-(3-苯基脲基)噻唑-4-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(1-phenylethyl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide and related compounds involves various chemical reactions and methodologies. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase was achieved through structure-activity relationship (SAR) studies and biochemical characterization . Similarly, the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides involved a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Additionally, the synthesis of heterocyclic glucocorticoid receptor modulators with a 2,2-dimethyl-3-phenyl-N-(thiazol or thiadiazol-2-yl)propanamide core was described, highlighting the importance of specific structural components for binding and functional activity .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of the hydrochloride of N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide monohydrate was determined, revealing centrosymmetrically related cations and a supramolecular motif . A single crystal X-ray study of N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide provided insights into its conformational features .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse. The Hantzsch thiazole synthesis was used to create N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of ethanones and thioureas under microwave heating . Directed lithiation of 2,2-dimethyl-N-(phenylsulfonyl)-propanamides, followed by aryne-mediated cyclization, was employed to synthesize benzo[d]-1,2-thiazole-1,1-dioxide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their biological activities. For instance, the compounds synthesized in were evaluated for antidepressant and neurotoxicity screening, with predictions for blood-brain barrier penetration and human oral absorption. The compounds in demonstrated a range of biological activities, including psychotropic, anti-inflammatory, cytotoxic, and antimicrobial actions, which were correlated with their structural characteristics and physicochemical parameters.

Case Studies and Applications

Several of the synthesized compounds have been evaluated for their potential therapeutic applications. The benzenesulfonamides described in showed promise as high-affinity inhibitors of kynurenine 3-hydroxylase, with potential implications for the treatment of neuronal injury. The pyrazole-1-carbothioamides in exhibited significant antidepressant activity, suggesting their use as potential antidepressant medications. The glucocorticoid receptor modulators in could be relevant for conditions involving the glucocorticoid receptor. The compounds in with sedative and anti-inflammatory properties could be explored for their psychotropic and anti-inflammatory effects in various medical contexts.

科学研究应用

抗炎和伤口愈合应用

含有噻唑烷酮和苯并噻唑骨架元素的化合物因其潜在的抗炎和伤口愈合作用而受到研究。例如,旨在影响涉及自由氧和亚硝酸根自由基、核因子 κB 和基质金属蛋白酶 (MMP) 的炎症过程的衍生物已显示出前景。一种特定的衍生物在抑制 MMP-9(组织损伤和修复过程中的关键酶)方面表现出显着的活性 (Incerti 等,2018)。

抗癌活性

另一个应用领域包括合成和表征具有抗癌活性的化合物。对含有噻吩部分的双吡唑基噻唑的研究已经确定了几种对肝细胞癌 (HepG2) 细胞系具有良好活性的化合物。这项研究突出了噻唑衍生物作为抗肿瘤剂的潜力,为新的化疗方案的开发做出了贡献 (Gomha 等,2016)。

抗菌和抗病毒特性

噻唑衍生物的抗菌和抗病毒特性也是一个重要的关注点。对各种化合物的合成和生化评估已经证明了它们作为病原体关键生物过程抑制剂的潜力。例如,对 N-(4-苯基噻唑-2-基)苯磺酰胺的研究探索了它们作为犬尿氨酸 3-羟化酶(与犬尿氨酸途径相关的疾病治疗有关的靶标)的高亲和力抑制剂的用途 (Röver 等,1997)。

糖皮质激素受体调节

对杂环糖皮质激素受体 (GR) 调节剂的研究已经确定了具有与 N-(1-苯乙基)-3-(2-(3-苯基脲基)噻唑-4-基)丙酰胺相似的核心结构的化合物。这些调节剂旨在为涉及糖皮质激素受体的疾病提供治疗方法,表明噻唑衍生物在药物开发中的多功能性 (Xiao 等,2013)。

属性

IUPAC Name |

3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(1-phenylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-15(16-8-4-2-5-9-16)22-19(26)13-12-18-14-28-21(24-18)25-20(27)23-17-10-6-3-7-11-17/h2-11,14-15H,12-13H2,1H3,(H,22,26)(H2,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIFSDILLXDMHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-phenylethyl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2518831.png)

![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2518833.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2518837.png)

![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2518845.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-chloro-5-methoxy-4-(2-methylpropoxy)benzoate](/img/structure/B2518846.png)

![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2518848.png)

![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B2518853.png)